{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]PHENYL}(1-PYRROLIDINYL)METHANONE
Overview
Description
{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]PHENYL}(1-PYRROLIDINYL)METHANONE is a complex organic compound featuring a tetrazole ring, a phenyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of triethyl orthoformate and sodium azide to form the tetrazole ring . The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]PHENYL}(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and pyrrolidinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, {2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]PHENYL}(1-PYRROLIDINYL)METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the formation of stable metallic compounds and molecular complexes .
Biology
In biological research, this compound is studied for its potential as a bioisostere of carboxylic acids, which can enhance the solubility and membrane permeability of drug molecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including antibacterial, antifungal, and anti-inflammatory activities .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of {2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]PHENYL}(1-PYRROLIDINYL)METHANONE involves its interaction with various molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which are crucial for receptor-ligand binding . The phenyl and pyrrolidinyl groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)thio]ethan-1-one
- N- (2-FLUOROPHENYL)-2- ( (1-PHENYL-1H-TETRAAZOL-5-YL)THIO)ACETAMIDE
- TRIPHENYL(2-PHENYL-1-(5-PHENYL-1H-TETRAAZOL-1-YL)VINYL)PHOSPHONIUM PERCHLORATE
Uniqueness
What sets {2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]PHENYL}(1-PYRROLIDINYL)METHANONE apart from similar compounds is its unique combination of the tetrazole ring, phenyl group, and pyrrolidinyl group. This combination provides a balance of stability, reactivity, and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
[2-(1-phenyltetrazol-5-yl)oxyphenyl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-17(22-12-6-7-13-22)15-10-4-5-11-16(15)25-18-19-20-21-23(18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXVEGUDFRFSID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2OC3=NN=NN3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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